molecular formula C17H27NSi2 B14380995 Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)- CAS No. 88211-48-7

Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-

Cat. No.: B14380995
CAS No.: 88211-48-7
M. Wt: 301.6 g/mol
InChI Key: LNMUTNWDKWAJDL-UHFFFAOYSA-N
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Description

“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is an organosilicon compound that features both silicon and nitrogen atoms within its molecular structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” typically involves the reaction of trimethylsilyl chloride with a naphthalenylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylamine: A simpler organosilicon compound with similar reactivity.

    Naphthalenylmethylamine: Lacks the silicon component but shares the naphthalenylmethyl group.

    Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.

Uniqueness

“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is unique due to its combination of the naphthalenylmethyl group and the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.

Properties

CAS No.

88211-48-7

Molecular Formula

C17H27NSi2

Molecular Weight

301.6 g/mol

IUPAC Name

1-naphthalen-1-yl-N,N-bis(trimethylsilyl)methanamine

InChI

InChI=1S/C17H27NSi2/c1-19(2,3)18(20(4,5)6)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,14H2,1-6H3

InChI Key

LNMUTNWDKWAJDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC1=CC=CC2=CC=CC=C21)[Si](C)(C)C

Origin of Product

United States

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